molecular formula C11H12N4O7 B075450 N2-(2,4-Dinitrophenyl)-L-glutamine CAS No. 1602-41-1

N2-(2,4-Dinitrophenyl)-L-glutamine

Cat. No. B075450
CAS RN: 1602-41-1
M. Wt: 312.24 g/mol
InChI Key: OLIFDVJRECUYJH-UHFFFAOYSA-N
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Description

“N2-(2,4-Dinitrophenyl)-L-glutamine” is a compound that includes a 2,4-dinitrophenyl group. 2,4-Dinitrophenol (2,4-DNP) is an organic compound with the formula HOC6H3(NO2)2 . It has been used in explosives manufacturing and as a pesticide and herbicide . In humans, DNP causes dose-dependent mitochondrial uncoupling, causing the rapid loss of ATP as heat and leading to uncontrolled hyperthermia .


Molecular Structure Analysis

The molecular structure of 2,4-DNP, a component of “this compound”, includes two nitro groups (NO2) attached to a benzene ring, along with a hydroxyl group (OH) . The specific molecular structure of “this compound” would likely include these groups, along with additional groups related to the L-glutamine component.


Chemical Reactions Analysis

2,4-DNP is known to exhibit significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . It’s also known to help move protons across membranes in cells, resulting in a reduction in the production of ATP .


Physical And Chemical Properties Analysis

2,4-DNP is a yellow, crystalline solid with a sweet, musty odor . It sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions . The specific physical and chemical properties of “this compound” would likely depend on the properties of the L-glutamine component in addition to those of 2,4-DNP.

Scientific Research Applications

Chromatographic Analysis

N2-(2,4-Dinitrophenyl)-L-glutamine has been used in chromatographic studies. Allenmark and Andersson (1986) demonstrated the optical resolution of N-(2,4-dinitrophenyl)-amino acids, including glutamine derivatives, using bovine serum albumin silica columns. This method is significant for analyzing bacterial marker compounds like D-alanine and D-glutamic acid in cell wall hydrolysates (Allenmark & Andersson, 1986).

Peptide Studies

Loudfoot and Chan (1967) extended their research on 2,4-dinitrophenyl peptides to include this compound. They found that electrophoresis and thin-layer chromatography were effective in separating and purifying these peptides, contributing to our understanding of their properties and potential applications (Loudfoot & Chan, 1967).

Immunological Research

This compound has been involved in immunological studies. Bullock, Katz, and Benacerraf (1975) explored its role in inducing T lymphocyte responses, revealing significant operational differences in tolerance mechanisms between T and B lymphocytes (Bullock et al., 1975).

Glutamine Research

Research by Lacey and Wilmore (2009) on glutamine, a component of this compound, highlights its unique role in cell metabolism and potential as a conditionally essential amino acid in critically ill patients (Lacey & Wilmore, 2009).

Hapten-Specific Tolerance

Katz, Davie, Paul, and Benacerraf (1971) investigated the administration of nonimmunogenic 2,4-dinitrophenyl conjugates, including those of glutamine, in inducing hapten-specific tolerance. This research contributes to our understanding of antibody responses and immunological tolerance (Katz et al., 1971).

Mechanism of Action

2,4-DNP, a component of “N2-(2,4-Dinitrophenyl)-L-glutamine”, is an oxidative phosphorylation uncoupling agent . It causes a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This effect has been used for weight loss, but it can be dangerous and potentially fatal .

Safety and Hazards

2,4-DNP is considered hazardous. It’s flammable, harmful if swallowed, and can cause severe skin burns and eye damage . It’s also toxic to aquatic life . The safety and hazards of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely depend on these hazards, as well as any additional hazards associated with the L-glutamine component.

properties

IUPAC Name

5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIFDVJRECUYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1602-41-1
Record name NSC89620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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